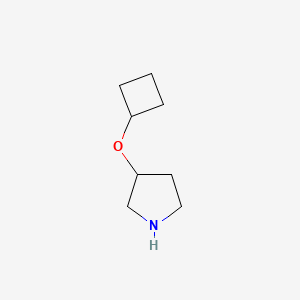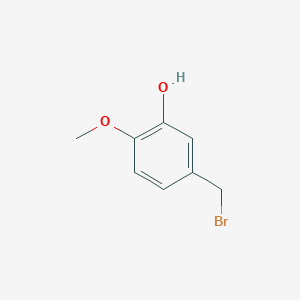
3-Cyclobutoxypyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutoxypyrrolidine is an organic compound with the molecular formula C8H15NO. It features a pyrrolidine ring substituted with a cyclobutoxy group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxypyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxy-pyrrolidine with cyclobutyl bromide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclobutoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
3-Cyclobutoxypyrrolidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Cyclobutoxypyrrolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may bind to active sites of enzymes, blocking their activity, or interact with receptors, altering their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in organic synthesis and medicinal chemistry.
Cyclobutylamine: Contains a cyclobutyl group attached to an amine, used in the synthesis of pharmaceuticals and agrochemicals.
3-Methylpyrrolidine: A methyl-substituted pyrrolidine, used as a building block in organic synthesis.
Uniqueness
3-Cyclobutoxypyrrolidine is unique due to the presence of both a cyclobutoxy group and a pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its structural features allow for specific interactions with biological targets, enhancing its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
3-cyclobutyloxypyrrolidine |
InChI |
InChI=1S/C8H15NO/c1-2-7(3-1)10-8-4-5-9-6-8/h7-9H,1-6H2 |
InChI-Schlüssel |
YRTJXMYALPBXQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13587125.png)


![3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13587153.png)






